1-Phenyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-Phenyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems
Mechanism of Action
Target of Action
1-Phenyl-1H-pyrazol-4-amine hydrochloride, hereafter referred to by its full name, is known for its diverse pharmacological effects It has been found to exhibit potent antileishmanial and antimalarial activities , suggesting that it may target specific proteins or enzymes in these pathogens.
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological function of the target.
Biochemical Pathways
Given its antileishmanial and antimalarial activities , it can be inferred that it interferes with the life cycle of these pathogens, potentially disrupting essential biochemical pathways.
Result of Action
Its antileishmanial and antimalarial activities suggest that it may inhibit the growth or proliferation of these pathogens .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interaction with enzymes like myeloperoxidase, which is involved in inflammatory responses . The compound’s interaction with myeloperoxidase leads to the inhibition of the enzyme’s activity, thereby reducing the production of reactive oxygen species and mitigating inflammation . Additionally, this compound has been shown to interact with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), further highlighting its anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby attenuating the inflammatory response . Moreover, the compound has been shown to affect cellular metabolism by altering the levels of various metabolites, including glucose and lactate .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of myeloperoxidase, inhibiting its catalytic activity and preventing the formation of reactive oxygen species . Additionally, the compound interacts with transcription factors such as NF-κB, inhibiting their activation and subsequent binding to DNA, thereby reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the degradation of the compound, resulting in reduced efficacy . Long-term studies have also indicated that the compound’s effects on cellular function, such as inhibition of NF-κB activation, persist over extended periods, highlighting its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For instance, at lower doses, this compound has been found to reduce inflammation and oxidative stress in animal models . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites are then conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound is distributed primarily in the liver, kidneys, and spleen, with lower concentrations observed in other tissues . This distribution pattern is consistent with the compound’s metabolic and excretory pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound has been found to localize in the nucleus, where it can modulate gene expression by interacting with transcription factors such as NF-κB . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then converted to 1-Phenyl-1H-pyrazol-4-amine through a series of steps including cyclization and amination . The hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride.
4-Amino-1H-pyrazole: Another aminopyrazole derivative with similar reactivity.
1-Phenyl-1H-pyrazole: Lacks the amino group, resulting in different reactivity and applications.
Uniqueness
The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications in research and industry .
Biological Activity
1-Phenyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, followed by hydrolysis and crystallization. The process can yield high purity and significant quantities of the compound, making it suitable for further biological testing.
Biological Activities
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Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were evaluated for their activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth . -
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. A study indicated that it acts as an inhibitor of prostaglandin synthesis, thereby reducing inflammation in various models . -
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to enzymes involved in inflammatory pathways, such as prostaglandin reductase (PTGR2), exhibiting strong non-covalent interactions .
- Cell Signaling Pathways : The compound influences key signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (which include 1-Phenyl-1H-pyrazol-4-amine), compounds showed varying degrees of activity against E. coli and S. aureus. The most effective derivatives had minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL, indicating significant antimicrobial potential .
Properties
IUPAC Name |
1-phenylpyrazol-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h1-7H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSULMDYPPCFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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